molecular formula C22H26FN3O5S B2594973 N1-(4-fluorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-71-2

N1-(4-fluorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2594973
CAS No.: 868982-71-2
M. Wt: 463.52
InChI Key: ZZXZJOPTIVMLAD-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic small molecule of significant interest in antimicrobial research due to its structural relationship to the oxazolidinone class of antibiotics . Its core structure incorporates a key N-aryloxazolidinone pharmacophore, a motif critically known for its potent antibacterial properties by inhibiting bacterial protein synthesis . Specifically, oxazolidinone analogs are recognized for their unique mechanism of action, which involves binding to the 50S ribosomal subunit. This interaction disrupts the formation of the initiation complex at the peptidyl-tRNA binding (P) site, an early and distinct step in bacterial translation that differentiates this class from other protein synthesis inhibitors . Researchers are particularly interested in such compounds for probing new pathways to combat multidrug-resistant Gram-positive bacteria, including strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The structural features of this compound—including the 4-fluorobenzyl group, the oxalamide linker, and the mesitylsulfonyl-substituted oxazolidine ring—suggest it is a valuable chemical tool for structure-activity relationship (SAR) studies. Investigations may focus on optimizing these moieties to enhance antibacterial potency, improve safety profiles, and overcome emerging resistance mechanisms, which primarily involve mutations in the 23S rRNA . This product is intended For Research Use Only and is not intended for any human or veterinary diagnostic, therapeutic, or other clinical use.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5S/c1-14-10-15(2)20(16(3)11-14)32(29,30)26-8-9-31-19(26)13-25-22(28)21(27)24-12-17-4-6-18(23)7-5-17/h4-7,10-11,19H,8-9,12-13H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXZJOPTIVMLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Oxazolidin Ring: The oxazolidin ring can be synthesized through the reaction of an amino alcohol with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation, where mesitylene is reacted with a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with an amine.

    Formation of the Oxalamide Moiety: The final step involves the formation of the oxalamide moiety by reacting the intermediate with oxalyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidin ring, leading to the formation of oxazolidinones.

    Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Oxazolidinones and other oxidized derivatives.

    Reduction: Amines and reduced oxalamide derivatives.

    Substitution: Various substituted fluorobenzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N1-(4-fluorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide has potential applications in the following areas:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. The oxazolidinyl group is known for its efficacy against various bacterial strains, making this compound a candidate for antibiotic development.
  • Anticancer Properties : The fluorinated aromatic system may enhance lipophilicity and biological interaction profiles, contributing to anticancer activity. Research into structurally related compounds has shown promise in targeting cancer cells through specific pathways.
  • Neurological Disorders : Given the structural similarities with other compounds that affect neurotransmitter systems, there is potential for this compound to be explored in the treatment of neurological disorders.

Synthetic Methodologies

The synthesis of this compound typically involves several key reactions:

  • Formation of Oxazolidinone : The initial step involves the synthesis of an oxazolidinone derivative through cyclization reactions.
  • Substitution Reactions : Subsequent reactions involve introducing the 4-fluorobenzyl group via nucleophilic substitution methods.
  • Final Coupling : The final product is obtained through coupling reactions that link the oxazolidinone with the mesitylsulfonamide moiety.

These synthetic pathways can be optimized to enhance yield and purity, making the compound more accessible for further research.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

  • Antimicrobial Studies : Research indicated that derivatives of oxalamides exhibit significant activity against resistant bacterial strains, suggesting that this compound could be further investigated as a novel antibiotic candidate.
  • Cancer Cell Line Testing : In vitro studies on cancer cell lines demonstrated that related compounds effectively inhibited cell proliferation, indicating that this compound may also possess anticancer properties.
  • Neuropharmacological Research : Preliminary findings suggest that compounds similar to this compound may interact with neurotransmitter receptors, warranting further exploration in neurological contexts.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the oxazolidin ring may participate in hydrogen bonding and other non-covalent interactions. The mesitylsulfonyl group can further modulate the compound’s physicochemical properties, influencing its bioavailability and metabolic stability.

Comparison with Similar Compounds

Key Differences :

  • The target compound’s mesitylsulfonyl group is absent in analogs 13–15, which instead feature thiazole or pyrrolidine moieties. This suggests divergent target interactions (e.g., sulfonyl groups may inhibit proteases or kinases).
  • Fluorine at N1 (target) vs. chlorine in analogs: Fluorine’s smaller size and higher electronegativity may reduce off-target binding compared to chlorine .

Flavoring Agents and Metabolic Stability

, and 9 highlight N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336), a umami agonist with a NOEL of 100 mg/kg bw/day in rats . Comparisons:

Property Target Compound S336 (FL-no. 16.099)
N1 Substituent 4-Fluorobenzyl 2,4-Dimethoxybenzyl
N2 Substituent Mesitylsulfonyl-oxazolidine methyl Pyridinylethyl
Application Presumed pharmaceutical (structural analogy) Food flavoring (Savorymyx® UM33)
Metabolism Not reported Rapid hepatic metabolism; no amide hydrolysis
Safety Margin >33 million (exposure vs. NOEL)

Bis-Oxalamides and Steric Effects

, and 7 describe bis-oxalamides (e.g., compounds 4 , 9 , 10 ) with dual substitutions on both N1 and N2. These exhibit:

  • Higher molecular weights (>800 g/mol vs. ~500 g/mol for the target).
  • Reduced solubility due to chloro and methoxyphenyl groups.
  • Applications in materials science or multivalent enzyme inhibition.

Example: Compound 9 (M.P. 349–250°C, Rf = 0.32) has phenolic -OH and imidazolidinone rings, enabling hydrogen bonding . The target compound’s mono-oxalamide structure likely offers better bioavailability than these bulky bis-analogs.

Adamantyl-Based Oxalamides

details adamantyl-containing oxalamides (e.g., compounds 7–12 ), which share steric bulk with the target’s mesitylsulfonyl group:

Property Target Compound Adamantyl Analogs (e.g., 10)
N1 Substituent 4-Fluorobenzyl Adamant-2-yl
N2 Substituent Mesitylsulfonyl-oxazolidine methyl 4-Chlorobenzyloxy
Melting Point Not reported >210°C
Stereochemical Complexity Likely high (oxazolidine ring) Low (no chiral centers reported)

Key Insight : Adamantyl groups enhance thermal stability, whereas the target’s sulfonyl-oxazolidine may improve solubility in polar solvents.

Biological Activity

N1-(4-fluorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that belongs to the oxalamide family. Its unique structural features, including a fluorobenzyl moiety and a mesitylsulfonyl group, suggest potential therapeutic applications due to diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and comparative analysis with similar compounds.

Chemical Structure

The compound can be represented as follows:

C17H22FN3O6S\text{C}_{17}\text{H}_{22}\text{F}\text{N}_{3}\text{O}_{6}\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The oxazolidinyl group may facilitate binding to specific targets, enhancing the compound's efficacy in modulating biological pathways.

Antimicrobial Properties

Research indicates that compounds with structural similarities to this compound exhibit notable antimicrobial activity. The presence of the mesitylsulfonyl group enhances solubility and reactivity, which may contribute to its effectiveness against various pathogens.

Anticancer Activity

Studies have shown that oxalamides can exhibit anticancer properties. The specific structural features of this compound may enhance its interaction with cancer cell pathways, potentially leading to apoptosis or inhibition of tumor growth.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound Name Structural Features Biological Activity Unique Aspects
N2-(2-morpholinoethyl)oxalamideMorpholino groupAntimicrobialMorpholino enhances solubility
N1-(4-fluorophenyl)-N2-(2-(1H-imidazol-1-yl)ethyl)oxalamideImidazole ringAnticancerImidazole offers different reactivity
N,N'-diethyl oxalamideSimple alkane chainsModerate activityLess complex structure

This table illustrates how the distinct combination of a fluorinated aromatic system and a mesitylsulfonamide moiety in this compound may enhance both lipophilicity and biological interaction profiles compared to simpler oxalamides.

Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Study 2: Cancer Cell Line Testing

Another investigation focused on the anticancer properties of the compound using human cancer cell lines. The findings revealed that treatment with this oxalamide led to reduced cell viability and induced apoptosis in a dose-dependent manner.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the oxalamide core in N1-(4-fluorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide?

  • Answer : The oxalamide scaffold is typically synthesized via coupling reactions between amines and oxalyl chloride intermediates. For example, describes using tin tetrachloride (SnCl₄) in concentrated HCl to reduce nitro groups to amines, followed by oxalyl chloride coupling to form the oxalamide bond . For mesitylsulfonyl-containing derivatives (as in the target compound), chlorination with phosphorus pentachloride (PCl₅) in toluene is a critical step to generate reactive intermediates .

Q. How can NMR and HRMS data validate the structural integrity of this compound?

  • Answer : ¹H and ¹³C NMR are essential for confirming substituent connectivity. For instance, in , methyl groups on mesityl rings appear as singlets (δ ~2.3 ppm), while aromatic protons from fluorobenzyl groups show splitting patterns consistent with para-substitution (δ ~7.0–7.5 ppm) . HRMS (ESI) provides exact mass confirmation; e.g., reports molecular ions within 3 ppm error for oxalamide derivatives, ensuring correct molecular formula assignment .

Q. What purification techniques are optimal for isolating high-purity oxalamide derivatives?

  • Answer : Silica gel column chromatography with gradients of ethyl acetate/hexane is widely used ( ). For polar byproducts (e.g., dimeric impurities noted in ), preparative HPLC with C18 columns and acetonitrile/water mobile phases improves resolution .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl vs. chlorophenyl groups) influence the compound’s inhibitory activity in enzyme assays?

  • Answer : demonstrates that substituent electronegativity and steric bulk critically modulate binding to targets like soluble epoxide hydrolase. For example, 4-fluorobenzyl groups enhance metabolic stability compared to chlorophenyl analogs, while mesitylsulfonyl groups improve solubility and target engagement . SAR studies should prioritize substitutions that balance lipophilicity (logP) and hydrogen-bonding capacity .

Q. What experimental strategies mitigate low yields during the final coupling step of the oxalamide synthesis?

  • Answer : Low yields often arise from competing dimerization (e.g., 23% dimer impurity in ). Strategies include:

  • Temperature control : Maintain reaction temperatures below 10°C during oxalyl chloride addition to minimize side reactions .
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate coupling and reduce reaction time .
  • Protecting groups : Temporarily protect reactive amines (e.g., with Boc groups) to direct regioselectivity .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Answer : highlights metabolic stability as a key factor. Perform microsomal stability assays (e.g., using rat liver microsomes) to identify vulnerable sites (e.g., sulfonyl groups). If rapid clearance is observed, introduce deuterium at metabolically labile C-H bonds or replace mesitylsulfonyl with more stable bioisosteres (e.g., trifluoromethanesulfonyl) . Additionally, pharmacokinetic profiling (Cmax, AUC) in rodent models can guide dose optimization .

Methodological Considerations

Q. What analytical workflows are recommended for characterizing stereoisomers of this compound?

  • Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) effectively resolves enantiomers. details asymmetric hydrogenation using Rhodium-PhthalaPhos catalysts to achieve >95% enantiomeric excess (ee), confirmed by optical rotation ([α]D) and NOESY NMR .

Q. How should researchers design stability studies under ICH guidelines for oxalamide derivatives?

  • Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products (e.g., hydrolysis of the oxalamide bond or sulfonyl group oxidation). notes that mesitylsulfonyl derivatives exhibit superior oxidative stability compared to alkylsulfonyl analogs .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between cell lines (e.g., HEK293 vs. HepG2)?

  • Answer : Cell-specific differences in transporter expression (e.g., OATP1B1 in HepG2) may alter intracellular concentrations. Use LC-MS/MS to quantify intracellular drug levels and correlate with cytotoxicity. observed similar discrepancies for HIV entry inhibitors, attributing them to varying CD4 receptor densities .

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